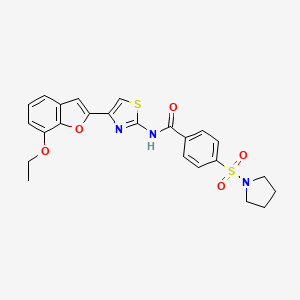

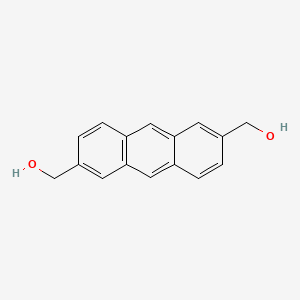

![molecular formula C13H18N2OS2 B2967779 2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326932-45-9](/img/structure/B2967779.png)

2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[3,2-d]pyrimidin-4(3H)-one . Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and studied for their potential applications in various fields, including as anticancer drugs .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves several steps. For instance, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were synthesized from indole chalcones and 6-aminouracil . Another method involves the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones can be analyzed using various techniques. For example, the molecular electrostatic potential (MEP) surface map of the related molecule was investigated with theoretical calculations at the B3LYP/6-311+G(d,p) levels .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can be used as building blocks in the synthesis of other complex molecules .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thienopyrimidine derivatives have attracted attention due to their potential as anticancer agents. In a study by Mohamed et al., several thienopyrimidine compounds were synthesized and evaluated for their anticancer activity against human cancer cell lines (HepG-2 and MCF-7). Notably, 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on thieno[3,2-d]pyrimidin-4(3H)-ones could include further studies on their synthesis, mechanism of action, and potential applications. For example, some thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors, and their antiproliferative activity was evaluated . This suggests that thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives could be further explored as potential therapeutic agents.

Wirkmechanismus

Target of Action

The primary targets of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially halt the proliferation of cancer cells .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its target sites, metabolized for use, and finally excreted .

Result of Action

The molecular and cellular effects of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one’s action primarily involve the disruption of protein kinase activity . This disruption can lead to changes in cell growth, differentiation, migration, and metabolism, potentially halting the proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with protein kinases . .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-3-pentylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS2/c1-3-5-6-8-15-12(16)11-10(7-9-18-11)14-13(15)17-4-2/h7,9H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOBAKIHJRQSRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

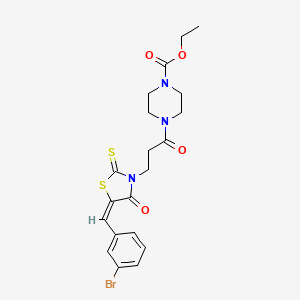

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)

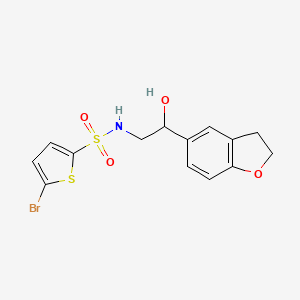

![methyl 3-(N-(2-([2,3'-bithiophen]-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2967714.png)

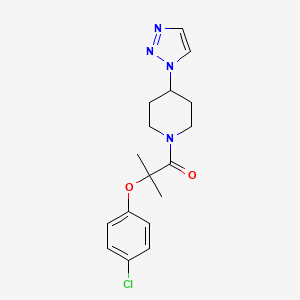

![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)

![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)